molecular formula C7H3F2N B042561 2,4-Difluorobenzonitrile CAS No. 3939-09-1

2,4-Difluorobenzonitrile

Cat. No.: B042561
CAS No.: 3939-09-1
M. Wt: 139.1 g/mol
InChI Key: LJFDXXUKKMEQKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-Difluorobenzonitrile involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a catalyst such as cuprous iodide and potassium iodide. The reaction is carried out in toluene under nitrogen protection at 100°C for 48 hours . Another method involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form 2,4-difluorobenzoyl chloride, which is then reacted with ammonia to produce 2,4-difluorobenzamide. This intermediate is subsequently dehydrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For example, the use of phase transfer catalysts and recyclable solvents can improve the efficiency and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzonitrile
  • 2,4-Dichlorobenzonitrile
  • 2-Fluorobenzonitrile
  • 4-Fluorobenzonitrile

Uniqueness

2,4-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain pharmaceuticals and polymers that require precise structural features .

Properties

IUPAC Name

2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDXXUKKMEQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192582
Record name 2,4-Difluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-09-1
Record name 2,4-Difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3939-09-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorobenzonitrile
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Record name 2,4-DIFLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2,4-difluorobenzonitrile in polymer chemistry?

A: this compound serves as a monomer in the synthesis of poly(benzonitrile ether)s. Its reactivity with bisphenols, such as bisphenol A [] and 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) [], in the presence of catalysts like potassium carbonate, leads to the formation of these polymers. Notably, the fluorine atoms' position on the aromatic ring significantly influences the resulting polymer's structure.

Q2: How does the structure of polymers derived from this compound differ from those derived from its isomer, 2,6-difluorobenzonitrile?

A: While both this compound and 2,6-difluorobenzonitrile react with bisphenols to form poly(benzonitrile ether)s, the isomeric difference leads to distinct structural outcomes. Polycondensation with 2,6-difluorobenzonitrile tends to favor the formation of cyclic oligoethers and polyethers [, ]. In contrast, this compound demonstrates a higher propensity to generate multicyclic oligomers and polymers, even when used in excess during polymerization []. This difference arises from the varying steric hindrance and reactivity associated with the fluorine atoms' positions.

Q3: What analytical techniques are used to characterize polymers synthesized with this compound?

A3: Several techniques are employed to characterize these polymers:

  • Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS): This method determines the molecular weight distribution and identifies cyclic and linear species within the polymer sample [, ].
  • Size exclusion chromatography (SEC): SEC provides information about the polymer's molecular weight and polydispersity. Notably, SEC analysis of poly(benzonitrile ether)s synthesized with this compound revealed a tendency towards a bimodal character when larger fractions of cycles were present [].

Q4: How is the structure of this compound itself characterized?

A: The structure of this compound has been elucidated using Fourier transform microwave (FTMW) spectroscopy []. This technique allows for the precise determination of rotational constants, which are then used to derive structural information, such as bond lengths and angles. Additionally, analysis of the (14)N hyperfine structure from the spectroscopic data provides insights into the electronic environment around the nitrogen atom in the molecule [].

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